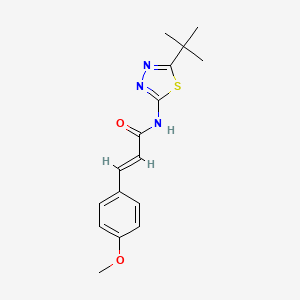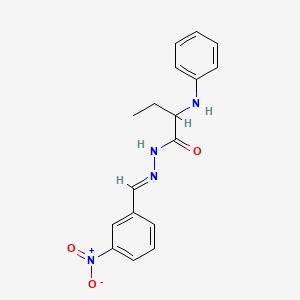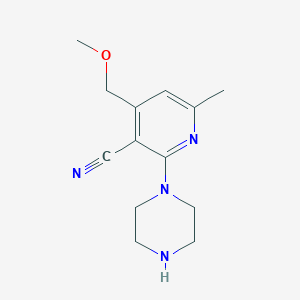
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)acrylamide, commonly known as TBA-354, is a small molecule compound that has been studied for its potential use as an anti-cancer agent. This compound has shown promise in preclinical studies and has been the subject of several scientific research studies.
Mecanismo De Acción
The mechanism of action of TBA-354 is not fully understood, but it is thought to work by inhibiting the activity of a protein called tubulin. Tubulin is involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin, TBA-354 can disrupt cell division and induce cell death in cancer cells.
Biochemical and Physiological Effects:
TBA-354 has been shown to have several biochemical and physiological effects. In preclinical studies, TBA-354 has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, TBA-354 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TBA-354 is that it has shown activity against a range of cancer cell lines, making it a potentially useful anti-cancer agent. Additionally, TBA-354 has been shown to be effective in inhibiting tumor growth in animal models. However, one limitation of TBA-354 is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in clinical trials.
Direcciones Futuras
There are several future directions for research on TBA-354. One area of research is to better understand its mechanism of action, which could lead to the development of more effective anti-cancer agents. Additionally, further preclinical studies are needed to determine the safety and efficacy of TBA-354 in animal models. Finally, clinical trials are needed to determine the safety and efficacy of TBA-354 in humans.
Métodos De Síntesis
The synthesis of TBA-354 involves a multi-step process that includes the reaction of tert-butylhydrazine with 2-bromoacetic acid to form tert-butylhydrazine hydrobromide. This compound is then reacted with thiosemicarbazide to form 5-tert-butyl-1,3,4-thiadiazol-2-amine. The final step involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 4-methoxyphenylacrylic acid to form TBA-354.
Aplicaciones Científicas De Investigación
TBA-354 has been studied extensively for its potential use as an anti-cancer agent. In preclinical studies, TBA-354 has shown activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, TBA-354 has been shown to be effective in inhibiting tumor growth in animal models.
Propiedades
IUPAC Name |
(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-16(2,3)14-18-19-15(22-14)17-13(20)10-7-11-5-8-12(21-4)9-6-11/h5-10H,1-4H3,(H,17,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFDKEBONZQCES-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)
![methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)

![2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide](/img/structure/B5857975.png)
![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)
![5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5858013.png)

![N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5858063.png)

